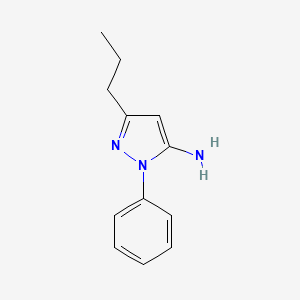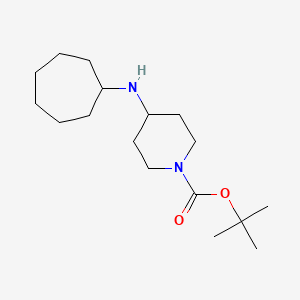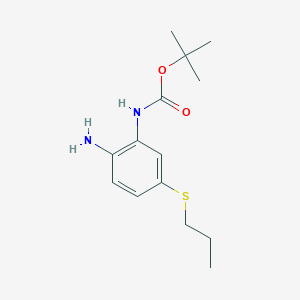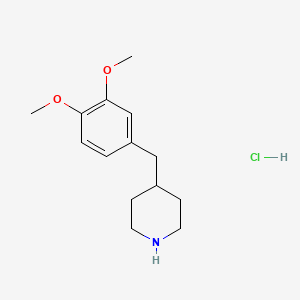
1-Phenylpiperidin-4-one hydrochloride
Descripción general
Descripción
1-Phenylpiperidin-4-one hydrochloride is a chemical compound with the molecular formula C11H14ClNO and a molecular weight of 211.69 . It is primarily used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-Phenylpiperidin-4-one hydrochloride consists of a six-membered piperidine ring with a phenyl group and a ketone functional group .
Chemical Reactions Analysis
Piperidine derivatives, including 1-Phenylpiperidin-4-one, can undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
1-Phenylpiperidin-4-one hydrochloride is a powder with a molecular weight of 211.69 . The compound is stored at a temperature of 4 degrees Celsius .
Aplicaciones Científicas De Investigación
Synthesis of Piperidine Derivatives
1-Phenylpiperidin-4-one hydrochloride serves as a key intermediate in the synthesis of various piperidine derivatives. These derivatives are crucial in the development of new pharmaceuticals due to their presence in numerous drug classes . The compound’s structure allows for modifications that can lead to the creation of diverse pharmacologically active molecules.
Antimicrobial Agents
Research has shown that piperidin-4-one derivatives exhibit significant antimicrobial activity . 1-Phenylpiperidin-4-one hydrochloride can be used to synthesize compounds with potential as new antibacterial and antifungal agents, addressing the growing concern of antimicrobial resistance.
Pharmacological Applications
In pharmacology, piperidine derivatives, including those derived from 1-Phenylpiperidin-4-one hydrochloride, are found in over twenty classes of drugs . These include anticancer agents, Alzheimer’s disease therapy, antibiotics, analgesics, and antipsychotics, highlighting the compound’s versatility in drug development.
Organic Synthesis
The compound is utilized in organic synthesis, where it acts as a building block for constructing complex molecules . Its reactivity makes it suitable for various chemical reactions, contributing to the synthesis of compounds with desired biological activities.
Medicinal Chemistry
In medicinal chemistry, 1-Phenylpiperidin-4-one hydrochloride is used to create compounds that form the basis of new drugs . Its role in the synthesis of piperidine derivatives is significant due to their widespread presence in FDA-approved pharmaceuticals.
Analytical Chemistry
While specific applications of 1-Phenylpiperidin-4-one hydrochloride in analytical chemistry are not directly reported, its derivatives are often used as standards or reagents in analytical methods . They can help in the quantification and identification of substances within a mixture.
Safety and Hazards
Direcciones Futuras
Piperidines, including 1-Phenylpiperidin-4-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mecanismo De Acción
Target of Action
It’s known that piperidine derivatives, which include 1-phenylpiperidin-4-one hydrochloride, play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives have various pharmacological applications . More research is needed to understand the specific interactions of 1-Phenylpiperidin-4-one Hydrochloride with its targets.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
1-Phenylpiperidin-4-one is a synthetic molecule that is used as an antiviral drug. It has been shown in vivo and in vitro against viruses such as HIV, influenza A virus, and herpes simplex virus type I. 1-Phenylpiperidin-4-one has been shown to inhibit viral replication by binding to the viral nucleic acid with high affinity and blocking its synthesis .
Action Environment
The action environment of 1-Phenylpiperidin-4-one Hydrochloride involves avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Propiedades
IUPAC Name |
1-phenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c13-11-6-8-12(9-7-11)10-4-2-1-3-5-10;/h1-5H,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEBZLGYRSNAAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657266 | |
| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenylpiperidin-4-one hydrochloride | |
CAS RN |
6328-93-4 | |
| Record name | 6328-93-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44020 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Phenylpiperidin-4-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657266 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[2-(2-Hydroxyethoxy)-5-methylphenyl]ethanone](/img/structure/B1499026.png)







![3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane](/img/structure/B1499056.png)